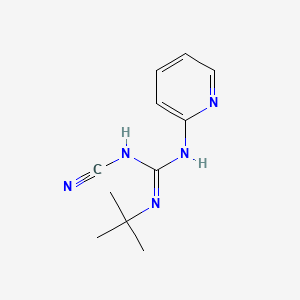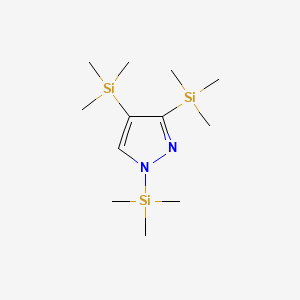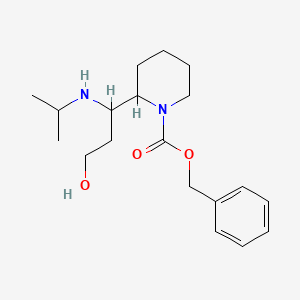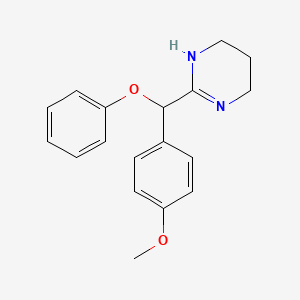![molecular formula C22H27Cl2FN2O B13953202 N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13953202.png)
N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride is a complex organic compound that features a piperidine ring, a propionamide group, and substituted phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the 4-chlorophenyl and 3-fluorophenyl groups can be carried out using nucleophilic aromatic substitution reactions.
Amidation: The propionamide group can be introduced through amidation reactions, often using propionyl chloride and an amine precursor.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}acetamide
- **N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}butyramide
Uniqueness
N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups. This unique structure may confer distinct pharmacological properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C22H27Cl2FN2O |
|---|---|
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-N-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C22H26ClFN2O.ClH/c1-2-22(27)26(20-8-6-18(23)7-9-20)21-11-14-25(15-12-21)13-10-17-4-3-5-19(24)16-17;/h3-9,16,21H,2,10-15H2,1H3;1H |
InChI-Schlüssel |
UWIFYEHMOZBUJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


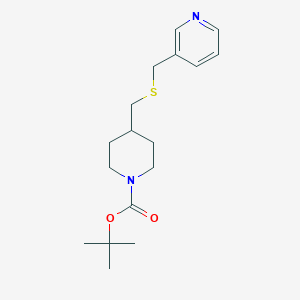



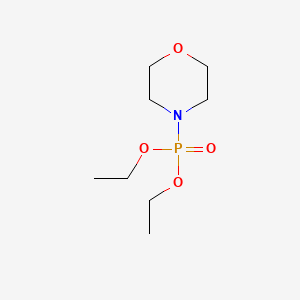
![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)

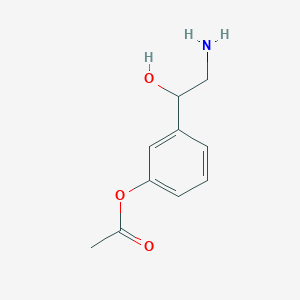
![4-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-1-phenyl-1-buten-2-yl]phenol](/img/structure/B13953185.png)

